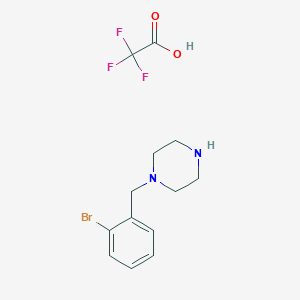![molecular formula C23H28ClNO B4897983 9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent molecule that has been used in various applications, including as a probe for biological imaging and as a catalyst in chemical reactions.
科学的研究の応用
9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has been used in various scientific research applications, including as a fluorescent probe for biological imaging. It has been shown to selectively bind to proteins containing an azide group, allowing for their visualization in live cells. This technique, known as bioorthogonal chemistry, has revolutionized the field of cell biology by enabling the study of biological processes in real-time.
This compound has also been used as a catalyst in chemical reactions, particularly in the synthesis of complex organic molecules. Its unique properties, including its stability and selectivity, make it a valuable tool in the field of organic chemistry.
作用機序
The mechanism of action of 9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is not fully understood, but it is believed to interact with proteins containing an azide group through a process known as click chemistry. This interaction results in the formation of a stable triazole linkage, which allows for the selective labeling or modification of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by cells and organisms. However, its long-term effects on biological systems are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of 9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its selectivity for proteins containing an azide group, which allows for their visualization and manipulation in live cells. It is also stable and relatively easy to synthesize, making it a valuable tool in the field of chemical biology.
However, this compound does have some limitations. Its fluorescent properties can be affected by environmental factors, such as pH and temperature, which can make it difficult to use in certain experimental conditions. Additionally, its selectivity for azide-containing proteins may limit its utility in certain biological systems.
将来の方向性
There are several future directions for the use of 9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride in scientific research. One area of focus is the development of new applications for bioorthogonal chemistry, particularly in the study of complex biological processes. Another area of interest is the synthesis of new this compound derivatives with improved properties, such as increased stability and selectivity.
Conclusion:
This compound is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties and selectivity for proteins containing an azide group. While its mechanism of action and long-term effects on biological systems are not fully understood, it has shown promise as a valuable tool in the fields of chemical biology and organic chemistry. Further research is needed to fully explore its potential applications and limitations.
合成法
The synthesis of 9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride involves several steps, starting with the reaction of 9-fluorenol with 4-diisopropylaminobutyne in the presence of a palladium catalyst. The resulting product is then purified by column chromatography and treated with hydrochloric acid to obtain this compound hydrochloride. The yield of this process is typically around 60-70%.
特性
IUPAC Name |
9-[4-[di(propan-2-yl)amino]but-2-ynyl]fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO.ClH/c1-17(2)24(18(3)4)16-10-9-15-23(25)21-13-7-5-11-19(21)20-12-6-8-14-22(20)23;/h5-8,11-14,17-18,25H,15-16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIZRNMEZYIWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)


![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)

![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)